molecular formula C21H12ClN3OS B15212524 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-43-9

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15212524
CAS No.: 82450-43-9
M. Wt: 389.9 g/mol
InChI Key: UYDVSPWNXJYSMO-UHFFFAOYSA-N
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Description

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like ethanol or methanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of benzothiazole and quinazolinone moieties, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

82450-43-9

Molecular Formula

C21H12ClN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

3-(5-chloro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H12ClN3OS/c22-14-10-11-18-17(12-14)24-21(27-18)25-19(13-6-2-1-3-7-13)23-16-9-5-4-8-15(16)20(25)26/h1-12H

InChI Key

UYDVSPWNXJYSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=CC(=C5)Cl

Origin of Product

United States

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